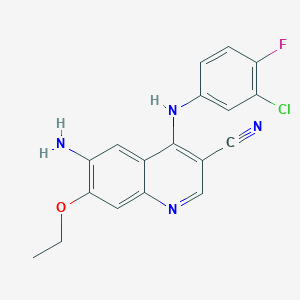

6-Amino-4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethyloxyquinoline

Vue d'ensemble

Description

6-Amino-4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethyloxyquinoline is a synthetic organic compound with a complex structure, characterized by the presence of multiple functional groups including an amino group, a cyano group, and an ethyloxy group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethyloxyquinoline typically involves multi-step organic reactions. One common synthetic route includes:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoroaniline and 7-ethyloxyquinoline.

Formation of Intermediate: The initial step involves the reaction of 3-chloro-4-fluoroaniline with a suitable reagent to form an intermediate compound.

Cyclization: The intermediate undergoes cyclization with 7-ethyloxyquinoline under specific conditions to form the quinoline core.

Functional Group Introduction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

6-Amino-4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethyloxyquinoline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the amino and cyano groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.

Applications De Recherche Scientifique

Medicinal Chemistry

Tyrosine Kinase Inhibition

The compound serves as an intermediate in the development of tyrosine kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling pathways that regulate cell division and growth. Tyrosine kinases are often overactive in various cancers, making their inhibition a target for therapeutic intervention. Research indicates that modifications of this compound can lead to enhanced potency against specific cancer types, particularly those resistant to conventional therapies .

Anticancer Research

Case Study: Hedgehog Signaling Pathway Inhibition

A study highlighted in patent WO2009126863A2 discusses the use of compounds similar to this compound as inhibitors of the hedgehog signaling pathway. This pathway is implicated in several malignancies, including basal cell carcinoma and medulloblastoma. The research demonstrated that derivatives of this compound exhibited significant inhibitory effects on tumor growth in preclinical models, suggesting potential for further clinical exploration .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the structure of this compound and its biological activity is crucial for optimizing its efficacy. SAR studies have shown that alterations in the aniline and quinoline moieties can significantly influence the compound's binding affinity to target kinases. For instance, the presence of halogen substituents has been associated with improved selectivity and potency against specific kinase targets .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. This flexibility enables researchers to create a library of derivatives for screening against different biological targets, enhancing the potential for discovering novel therapeutic agents .

Binding Affinity Studies

Research conducted on similar compounds has shown promising results regarding their binding affinity to various kinases. For example, data from BindingDB indicates that related compounds exhibit Ki values in the nanomolar range, suggesting strong interactions with their targets. This information is critical for guiding the design of new inhibitors based on this scaffold .

Mécanisme D'action

The mechanism by which 6-Amino-4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethyloxyquinoline exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline

- 4-(3-Chloro-4-fluoroanilino)-6-methoxyquinoline

- 3-Cyano-4-(3-chloro-4-fluoroanilino)-7-ethyloxyquinoline

Uniqueness

6-Amino-4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethyloxyquinoline is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties such as enhanced stability, solubility, or biological efficacy.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

6-Amino-4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethyloxyquinoline is a synthetic compound that has garnered attention for its potential biological activity, particularly as an inhibitor of protein tyrosine kinases (PTKs). PTKs play crucial roles in various cellular processes, including growth, differentiation, and metabolism, making them significant targets in cancer therapy.

- Molecular Formula : C18H14ClFN4O

- Molecular Weight : 356.78 g/mol

- CAS Number : 361162-95-0

- Purity : >95% (HPLC)

The compound acts primarily as a protein tyrosine kinase inhibitor , which is essential in the treatment of cancers characterized by the overexpression or mutation of these kinases. Specifically, it targets receptors such as the epidermal growth factor receptor (EGFR) and other related kinases that are implicated in tumorigenesis.

Key Mechanisms:

- Inhibition of Kinase Activity : By blocking the phosphorylation process mediated by PTKs, this compound can hinder abnormal cell proliferation.

- Impact on Signaling Pathways : It affects critical signaling pathways such as the MAPK pathway, which is involved in transmitting growth signals from the cell surface to the nucleus.

Biological Activity and Efficacy

Research indicates that this compound exhibits significant anti-cancer properties. The following studies highlight its biological activities:

Case Studies

-

In Vitro Studies :

- A study demonstrated that this compound effectively inhibited cell proliferation in various cancer cell lines, including breast and ovarian cancer cells, through its action on EGFR and HER2 kinases .

- In another study, it was shown to induce apoptosis in cancer cells by disrupting the signaling pathways associated with cell survival .

- In Vivo Studies :

Comparative Efficacy Table

| Study Type | Cell Line/Model | Dose (mg/kg) | Result |

|---|---|---|---|

| In Vitro | Breast Cancer (MCF-7) | N/A | 70% inhibition of growth |

| In Vitro | Ovarian Cancer (OVCAR-3) | N/A | Induced apoptosis |

| In Vivo | Xenograft Model (Mouse) | 50 | 50% reduction in tumor size |

Safety and Toxicology

While the compound shows promising biological activity, its safety profile is essential for therapeutic applications. Preliminary toxicity studies suggest that it has a manageable safety profile at therapeutic doses; however, further investigation is warranted to establish comprehensive safety data.

Propriétés

IUPAC Name |

6-amino-4-(3-chloro-4-fluoroanilino)-7-ethoxyquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN4O/c1-2-25-17-7-16-12(6-15(17)22)18(10(8-21)9-23-16)24-11-3-4-14(20)13(19)5-11/h3-7,9H,2,22H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQFOGOHLOICRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452807 | |

| Record name | T5590514 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361162-95-0 | |

| Record name | T5590514 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.